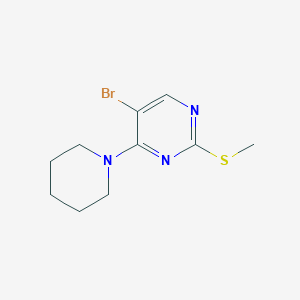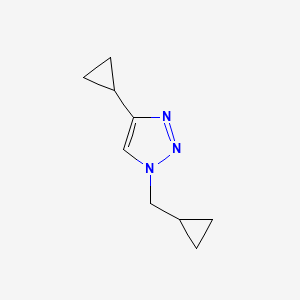![molecular formula C16H23N5O B6470242 N-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1-(oxan-4-yl)pyrrolidin-3-amine CAS No. 2640845-18-5](/img/structure/B6470242.png)
N-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1-(oxan-4-yl)pyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1-(oxan-4-yl)pyrrolidin-3-amine: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrrolopyrimidine core, which is a fused bicyclic system, and a pyrrolidine ring substituted with an oxane group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1-(oxan-4-yl)pyrrolidin-3-amine typically involves multi-step organic reactions
-
Construction of Pyrrolopyrimidine Core: : This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, a precursor containing a pyrrole and a pyrimidine moiety can be cyclized using a strong acid like hydrochloric acid or a base like sodium hydroxide.
-
Introduction of Pyrrolidine Ring: : The pyrrolidine ring can be introduced via nucleophilic substitution reactions. A suitable pyrrolidine derivative can be reacted with the pyrrolopyrimidine core under conditions that favor nucleophilic attack, such as the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO).
-
Attachment of Oxane Group: : The oxane group can be introduced through a ring-opening reaction of an epoxide with the pyrrolidine nitrogen. This step typically requires a catalyst such as a Lewis acid (e.g., boron trifluoride etherate) to facilitate the ring-opening process.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides or other oxidized derivatives. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
-
Reduction: : Reduction reactions can target the pyrrolopyrimidine core or the oxane group. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used to achieve these transformations.
-
Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions. For example, halogenation of the pyrrolopyrimidine core can be achieved using halogenating agents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: NBS, DMSO, boron trifluoride etherate
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can yield N-oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, onto the pyrrolopyrimidine core.
Scientific Research Applications
N-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1-(oxan-4-yl)pyrrolidin-3-amine has a wide range of applications in scientific research:
-
Chemistry: : The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
-
Biology: : In biological research, the compound is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug discovery and development.
-
Medicine: : The compound’s potential therapeutic properties are of interest in medicinal chemistry. It may exhibit activity against certain diseases, such as cancer or infectious diseases, by targeting specific molecular pathways.
-
Industry: : In industrial applications, the compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of N-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1-(oxan-4-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways and processes such as cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1-(oxan-4-yl)pyrrolidin-3-amine
- N-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1-(oxan-4-yl)pyrrolidin-2-amine
- N-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1-(oxan-4-yl)pyrrolidin-4-amine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the oxane group. This structural feature distinguishes it from other similar compounds and contributes to its distinct chemical reactivity and biological activity. The combination of the pyrrolopyrimidine core with the pyrrolidine and oxane substituents provides a versatile scaffold for further functionalization and exploration in various scientific fields.
Properties
IUPAC Name |
7-methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrrolo[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O/c1-20-6-3-14-15(17-11-18-16(14)20)19-12-2-7-21(10-12)13-4-8-22-9-5-13/h3,6,11-13H,2,4-5,7-10H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUDUXWQEICEGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(N=CN=C21)NC3CCN(C3)C4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-tert-butyl-1-[6-(trifluoromethyl)pyridin-2-yl]pyrrolidine-3-carboxamide](/img/structure/B6470174.png)
![N-tert-butyl-1-[(oxan-4-yl)methyl]pyrrolidine-3-carboxamide](/img/structure/B6470191.png)
![N-tert-butyl-1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]pyrrolidine-3-carboxamide](/img/structure/B6470196.png)
![N-tert-butyl-1-[(oxan-3-yl)methyl]pyrrolidine-3-carboxamide](/img/structure/B6470200.png)
![N-tert-butyl-1-[(1,1-dioxo-1lambda6-thian-4-yl)methyl]pyrrolidine-3-carboxamide](/img/structure/B6470201.png)
![8-(morpholine-4-sulfonyl)-3-phenyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione](/img/structure/B6470207.png)
![3-chloro-4-({1-[(oxolan-2-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B6470215.png)
![4-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]-1lambda6-thiane-1,1-dione](/img/structure/B6470219.png)


![3-methyl-4-({1-[(oxolan-2-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B6470227.png)
![1-(oxan-4-yl)-N-{thieno[3,2-d]pyrimidin-4-yl}pyrrolidin-3-amine](/img/structure/B6470229.png)
![3-tert-butyl-8-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione](/img/structure/B6470243.png)
![1-(oxan-4-yl)-N-{pyrazolo[1,5-a]pyrazin-4-yl}pyrrolidin-3-amine](/img/structure/B6470250.png)
